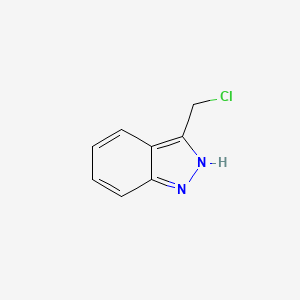

3-(Chloromethyl)-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(chloromethyl)-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c9-5-8-6-3-1-2-4-7(6)10-11-8/h1-4H,5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNTWTKVKNSOHDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Ascendancy of 3-Substituted Indazoles: A Technical Guide to Their Biological Significance and Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold, particularly when substituted at the 3-position, has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the biological significance and burgeoning applications of 3-substituted indazoles. We will dissect their mechanisms of action across various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases, supported by structure-activity relationship (SAR) data and detailed experimental protocols. This guide is designed to be a comprehensive resource for researchers and drug development professionals, offering both foundational knowledge and actionable insights to propel further innovation in this exciting field.

The Indazole Core: A Foundation for Diverse Bioactivity

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is a versatile scaffold for the design of biologically active molecules. The unique electronic properties and conformational flexibility of the indazole ring system allow it to interact with a wide array of biological targets. Functionalization at the C-3 position is of particular interest as it provides a key vector for modulating potency, selectivity, and pharmacokinetic properties.[1] The ability to introduce diverse substituents at this position has led to the discovery of numerous compounds with significant therapeutic potential.

3-Substituted Indazoles in Oncology: A Multi-pronged Attack on Cancer

The application of 3-substituted indazoles in oncology is a testament to their versatility, with compounds developed as potent kinase inhibitors, apoptosis inducers, and anti-proliferative agents.[2] Several FDA-approved small molecule anti-cancer drugs feature the indazole scaffold, highlighting its clinical relevance.[2]

Kinase Inhibition: Targeting the Engines of Cell Growth

Many indazole derivatives have been developed as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[2][3]

-

VEGFR Inhibitors: Pazopanib, a multi-kinase inhibitor approved for renal cell carcinoma, features a substituted indazole core.[4][5] It effectively blocks the vascular endothelial growth factor receptor (VEGFR), thereby inhibiting angiogenesis, a critical process for tumor growth and metastasis.

-

BCR-ABL Inhibitors: In the context of chronic myeloid leukemia (CML), 3-aminoindazole derivatives have been designed as potent pan-BCR-ABL inhibitors, including activity against the challenging T315I "gatekeeper" mutant that confers resistance to imatinib.[6]

-

Polo-like Kinase 4 (PLK4) Inhibitors: Axitinib, another indazole-based drug, was initially developed as a VEGFR inhibitor but also shows potent inhibitory activity against PLK4, a key regulator of centrosome duplication.[7] This dual activity makes it a promising candidate for cancers characterized by centrosome amplification.[7]

-

Multi-target Kinase Inhibitors: Researchers have developed 3-substituted indazole derivatives that act as multi-target kinase inhibitors, simultaneously targeting FGFR1 and DDR2, two important kinases in lung squamous cell carcinoma.[8] One promising candidate, compound 11k, demonstrated profound anti-tumor efficacy in mouse xenograft models.[8]

Mechanism of Action: Kinase Inhibition by 3-Substituted Indazoles

The indazole core often acts as a scaffold that orients key pharmacophoric groups to interact with the ATP-binding pocket of the target kinase. The substituent at the 3-position can form crucial hydrogen bonds with the hinge region of the kinase, a common feature of type I and type II kinase inhibitors.

Caption: General mechanism of kinase inhibition by 3-substituted indazoles.

Induction of Apoptosis

Certain 3-substituted indazole derivatives have been shown to induce apoptosis in cancer cells. For example, compound 2f, with a (E)-3,5-dimethoxystyryl group at the C3 position, promoted apoptosis in the 4T1 breast cancer cell line by upregulating cleaved caspase-3 and Bax, and downregulating Bcl-2.[2]

Structure-Activity Relationship (SAR) Highlights in Oncology

| Target | Key Structural Features at C3 | Resulting Activity | Reference |

| Pan-BCR-ABL | Diarylamide with a (4-ethylpiperazin-1-yl)methyl tail | Potent inhibition of wild-type and T315I mutant BCR-ABL | [6] |

| FGFR1/DDR2 | Optimized substituents based on enzymatic assays | Profound in vivo anti-tumor efficacy | [8] |

| IDO1 | Suitably substituted carbohydrazide moiety | Potent inhibitory activity (IC50 = 720 nM) | [4] |

| PLK4 | 3-ethynylpyridine moiety | Strong hydrogen bond interactions with the binding pocket | [7] |

Anti-inflammatory Properties of 3-Substituted Indazoles

The indazole scaffold is present in commercially available anti-inflammatory drugs like Bendazac and Benzydamine.[4] Research has continued to explore novel 3-substituted indazoles for their anti-inflammatory potential.

One study reported the synthesis of novel 1,3-substituted 1H-indazole derivatives and their evaluation in a carrageenan-induced rat paw edema model.[9] Compound 1a, 3-(4-carboxyphenyl)amino-1-phenyl-1H-indazole, demonstrated the most significant inhibition of edema, comparable to the standard drug etoricoxib.[9]

3-Substituted Indazoles in Neurodegenerative and Neurological Disorders

Indazole derivatives are being investigated for their potential in treating a range of neurological disorders, including Parkinson's disease, Alzheimer's disease, and mood disorders.[10][11][12] Their mechanisms of action in this context often involve the inhibition of key enzymes and signaling pathways implicated in neurodegeneration.[10][11][12]

Key targets for indazole derivatives in the central nervous system include:

-

Monoamine Oxidase (MAO): Inhibition of MAO can increase the levels of neurotransmitters like dopamine, which is beneficial in Parkinson's disease.[10][11]

-

Glycogen Synthase Kinase 3 (GSK3): GSK3 is implicated in the pathology of Alzheimer's disease.[10][11]

-

Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in LRRK2 are a common cause of familial Parkinson's disease.[10][11]

A series of 5-substituted indazole derivatives have been developed as multitarget agents for Alzheimer's disease, exhibiting simultaneous inhibition of cholinesterases (AChE/BuChE) and BACE1.[13][14] Some of these compounds also displayed anti-inflammatory and neuroprotective effects.[13]

Other Therapeutic Applications

The biological activity of 3-substituted indazoles extends beyond the aforementioned areas.

-

Cardiovascular Diseases: Certain indazole derivatives have shown cardioprotective effects.[15] For example, DY-9760e, a calmodulin antagonist, can inhibit cardiomyocyte hypertrophy and apoptosis.[15]

-

Antifungal and Antibacterial Agents: Indazole-linked triazoles have demonstrated significant antifungal activity against various Candida and Aspergillus species.[16] Additionally, 1H-indazole-3-carboxamides have been synthesized and screened for their antibacterial activity against pathogenic bacteria.[17][18]

-

Antileishmanial Activity: Indazole derivatives have shown promise as inhibitors of the Leishmania parasite, suggesting their potential as a source for new antileishmanial drugs.[19]

Synthesis and Experimental Protocols

The functionalization of the indazole core at the C-3 position is a key focus of synthetic efforts. A variety of methods have been developed to introduce diverse substituents at this position.

General Synthetic Strategy: Palladium-Catalyzed Cross-Coupling

A common and versatile method for the synthesis of 3-aryl-1H-indazoles involves a palladium-catalyzed Suzuki coupling reaction.[1]

Step-by-Step Protocol for the Synthesis of 3-Aryl-1H-Indazoles:

-

Iodination of Indazole: Indazole is first iodinated at the C-3 position to create a key intermediate, 3-iodoindazole. This is typically achieved using potassium hydroxide and iodine in a solvent like DMF.[1]

-

Suzuki Coupling: The 3-iodoindazole is then reacted with a suitable aromatic boronic acid in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base in a solvent like DMF.[1] This C-C bond-forming reaction yields the desired 3-aryl-1H-indazole.

-

Purification: The crude product is purified using standard techniques such as column chromatography.

Caption: A typical workflow for the synthesis of 3-aryl-1H-indazoles.

Biological Evaluation: In Vitro Antiproliferative Activity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

Step-by-Step Protocol for MTT Assay:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the 3-substituted indazole derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plate is then incubated to allow the viable cells to metabolize the MTT into formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Conclusion and Future Perspectives

The 3-substituted indazole scaffold has firmly established itself as a cornerstone in modern medicinal chemistry. Its remarkable ability to interact with a diverse range of biological targets has led to the development of clinically approved drugs and a plethora of promising therapeutic candidates. The continued exploration of novel synthetic methodologies to access diverse 3-substituted indazoles, coupled with a deeper understanding of their mechanisms of action through advanced biological screening and computational modeling, will undoubtedly fuel the discovery of next-generation therapeutics for a wide spectrum of diseases. The future of 3-substituted indazoles in drug discovery is bright, with immense potential to address unmet medical needs.

References

-

MDPI. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Available at: [Link]

-

RSC Publishing. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available at: [Link]

-

ResearchGate. Synthesis of indazole substituted-1,3,4-thiadiazoles and their anticonvulsant activity | Request PDF. Available at: [Link]

-

PubMed Central. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Available at: [Link]

-

PubMed Central. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Available at: [Link]

-

Hep Journals. Synthesis of 1,3-substituted 1H-indazole derivatives and evaluation of anti-inflammatory activity in Sprague Dawley rats. Available at: [Link]

-

PubMed. Discovery of novel indazole-linked triazoles as antifungal agents. Available at: [Link]

-

Organic Letters. Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Available at: [Link]

-

PubMed Central. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Available at: [Link]

-

MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link]

-

PubMed. Discovery and optimization of a series of 3-substituted indazole derivatives as multi-target kinase inhibitors for the treatment of lung squamous cell carcinoma. Available at: [Link]

-

ResearchGate. (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available at: [Link]

-

Wikipedia. VEGFR-2 inhibitor. Available at: [Link]

-

Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available at: [Link]

-

PubMed Central. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Available at: [Link]

-

MDPI. Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. Available at: [Link]

-

PubMed Central. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Available at: [Link]

-

PubMed. Novel 3,3a,4,5,6,7-hexahydroindazole and arylthiazolylpyrazoline derivatives as anti-inflammatory agents. Available at: [Link]

-

PubMed Central. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Available at: [Link]

-

PubMed Central. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]

-

Bentham Science Publisher. Importance of Indazole against Neurological Disorders. Available at: [Link]

-

Taylor & Francis Online. Multitarget drugs as potential therapeutic agents for alzheimer's disease. A new family of 5-substituted indazole derivatives. Available at: [Link]

-

MDPI. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Available at: [Link]

-

PubMed. 1,5-Disubstituted indazol-3-ols with anti-inflammatory activity. Available at: [Link]

-

ResearchGate. Importance of Indazole against Neurological Disorders | Request PDF. Available at: [Link]

-

PubMed Central. Multitarget drugs as potential therapeutic agents for alzheimer's disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 6. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and optimization of a series of 3-substituted indazole derivatives as multi-target kinase inhibitors for the treatment of lung squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journal.hep.com.cn [journal.hep.com.cn]

- 10. researchgate.net [researchgate.net]

- 11. benthamscience.com [benthamscience.com]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. Multitarget drugs as potential therapeutic agents for alzheimer’s disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of novel indazole-linked triazoles as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. derpharmachemica.com [derpharmachemica.com]

- 19. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

The Tautomeric Dance of Indazoles: A Deep Dive into the Biological Significance of 1H- and 2H-Isomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents. However, the inherent tautomerism of the indazole ring system, existing predominantly as 1H- and 2H-tautomers, presents both a challenge and an opportunity in drug design. The subtle shift of a single proton between the two nitrogen atoms of the pyrazole ring can dramatically alter the molecule's physicochemical properties, leading to profound differences in biological activity, target engagement, and pharmacokinetic profiles. This guide provides a comprehensive exploration of the key distinctions between 1H- and 2H-indazole tautomers in biological systems, offering insights into their structural and electronic characteristics, differential biological activities, and the analytical methodologies required for their definitive characterization. By understanding the nuances of this tautomeric interplay, researchers can better harness the potential of the indazole scaffold to develop more potent, selective, and effective therapeutics.

The Indazole Enigma: More Than a Simple Proton Shift

Indazole, a bicyclic aromatic heterocycle, is capable of existing in three tautomeric forms, with the 1H- and 2H-isomers being the most prevalent and biologically relevant.[1] The 1H-tautomer, with the proton on the N1 nitrogen, is generally the more thermodynamically stable form in the gas phase, solution, and solid state.[2][3] This stability is often attributed to its benzenoid character. Computational studies have estimated the 1H-tautomer to be more stable than the 2H-tautomer by a margin of 2.3 to 4.46 kcal/mol.[2][4]

Despite the greater stability of the 1H form, the tautomerism of indazoles is a dynamic equilibrium that can be influenced by substitution patterns, solvent polarity, and, crucially, the microenvironment of a biological system.[5] This dynamic nature has profound implications for drug design, as the less stable 2H-tautomer may be the biologically active form, or the equilibrium between the two may be essential for target binding and efficacy. The tautomeric state of an indazole-containing drug can significantly impact its synthesis, reactivity, and overall biological profile.[6]

Physicochemical Dichotomy: How a Proton's Position Dictates Molecular Personality

The seemingly minor structural difference between 1H- and 2H-indazoles gives rise to distinct physicochemical properties that are critical in a biological context. These differences influence everything from solubility and membrane permeability to the specific interactions a molecule can form with its biological target.

One of the most significant distinctions is the difference in dipole moments. The 2H-indazole tautomer possesses a considerably larger dipole moment than its 1H counterpart.[2][7] This increased polarity can affect a molecule's solubility, its ability to cross cell membranes, and its interactions with polar residues in a protein binding pocket.

Basicity is another key differentiator. The 1H-tautomer is a weaker base compared to the 2H-tautomer.[7] This difference in pKb can influence the ionization state of the molecule at physiological pH, which in turn affects its interactions with biological targets and its overall pharmacokinetic profile.

| Property | 1-Methyl-1H-indazole | 2-Methyl-2H-indazole |

| Basicity (pKb) | 0.42 | 2.02 |

| Dipole Moment (D) | 1.50 | 3.4 |

| Data for methyl-substituted indazoles, which lock the tautomeric form, illustrate the inherent differences between the two isomers.[7] |

These fundamental physicochemical differences are the root cause of the distinct biological activities observed between the two tautomers.

The Biological Arena: Where Tautomers Vie for Target Engagement

The tautomeric state of an indazole derivative can be the deciding factor in its biological activity. Both 1H- and 2H-indazoles have been successfully incorporated into a wide array of biologically active compounds, including kinase inhibitors, anti-inflammatory agents, and anticancer drugs.[3][8] The choice of which tautomer to pursue in a drug discovery program is therefore a critical strategic decision.

The Role of Hydrogen Bonding

The position of the N-H proton dictates the hydrogen bonding capabilities of the indazole core. The 1H-tautomer has a hydrogen bond donor at the N1 position and a hydrogen bond acceptor at the N2 position. Conversely, the 2H-tautomer has a hydrogen bond donor at N2 and an acceptor at N1. This seemingly simple switch can completely alter the way a molecule docks into a protein's binding site.

For instance, the 1H-indazole-3-amine scaffold is a well-established "hinge-binding" fragment in many kinase inhibitors.[9][10] The N1-H and the exocyclic amine can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. In contrast, a 2H-indazole in the same position would present a different hydrogen bonding pattern and may not bind as effectively, or it may bind in a completely different orientation.

Molecular docking studies on arylsulphonyl indazole derivatives targeting VEGFR2 have suggested that the nitrogen atoms of the indazole ring are involved in key hydrogen bonding interactions within the active site.[8] The specific tautomeric form present would therefore be critical for achieving the optimal binding geometry and inhibitory activity.

Case Studies in Differential Activity

While direct, side-by-side comparisons of 1H- and 2H-isomers with identical substitution patterns are not always available in the literature, numerous studies highlight the development of potent drugs from both scaffolds, underscoring their distinct and valuable contributions to medicinal chemistry.

Examples of Biologically Active 1H-Indazole Derivatives:

-

Axitinib: An FDA-approved kinase inhibitor for the treatment of renal cell carcinoma.[6]

-

Entrectinib: A potent inhibitor of ALK, ROS1, and TRK kinases, used in the treatment of various cancers. The 1H-indazole-3-carboxamide moiety is crucial for its activity.[3][10]

-

Niraparib: A PARP inhibitor used for the treatment of ovarian cancer.[6]

-

ARRY-371797: A selective p38α kinase inhibitor that has been investigated for cardiovascular diseases.[11]

Examples of Biologically Active 2H-Indazole Derivatives:

-

Pazopanib Hybrids: Novel 2H-indazole derivatives have been developed as multi-target inhibitors with potent anti-tumor activity.[3]

-

CRAF Inhibitors: 3-Carboxamido-2H-indazole-6-arylamide derivatives have been identified as selective inhibitors of CRAF kinase for potential cancer therapy.[3]

The successful development of drugs from both tautomeric families emphasizes that neither form is inherently superior; rather, the optimal choice is target-dependent.

| Drug/Compound Class | Tautomer | Biological Target/Use | Reference |

| Axitinib | 1H | Kinase inhibitor (VEGFR) | [6] |

| Entrectinib | 1H | Kinase inhibitor (ALK, ROS1, TRK) | [3][10] |

| Pazopanib Hybrids | 2H | Multi-target kinase inhibitors | [3] |

| CRAF Inhibitors | 2H | Kinase inhibitor (CRAF) | [3] |

The Chemist's Toolkit: Distinguishing Between Tautomers

The definitive characterization of indazole tautomers is paramount in both chemical synthesis and biological studies. Several analytical techniques are employed to unambiguously determine the position of the proton.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for distinguishing between 1H- and 2H-indazoles.

-

1H and 13C NMR: The chemical shifts of the protons and carbons in the indazole ring are sensitive to the tautomeric form. While empirical observations can be suggestive, computational methods like Gauge-Invariant Atomic Orbital (GIAO) calculations can provide a more solid basis for assignment.[12]

-

2D NMR Techniques (NOESY and HMBC): These techniques are invaluable for establishing through-space and through-bond correlations, respectively. For N-substituted indazoles, a Nuclear Overhauser Effect (NOE) between the N-substituent and the H7 proton is indicative of a 1H-isomer, while an NOE to the H3 proton would suggest a 2H-isomer. Heteronuclear Multiple Bond Correlation (HMBC) can show long-range couplings from the N-substituent to the carbons of the indazole ring, further aiding in the structural elucidation.[4]

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, allowing for the direct visualization of the proton's location on the indazole ring.[13] When an indazole-containing ligand is co-crystallized with its protein target, X-ray crystallography can reveal the specific tautomer that is responsible for binding and the precise nature of its interactions within the active site.[14] This information is invaluable for structure-based drug design, providing a detailed roadmap for further optimization.

Experimental Protocol: A General Approach to Co-crystallization of an Indazole Inhibitor with a Protein Target

-

Protein Expression and Purification: The target protein is overexpressed, typically in E. coli or insect cells, and purified to homogeneity using chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

-

Complex Formation: The purified protein is incubated with a molar excess of the indazole-containing compound to ensure saturation of the binding sites.

-

Crystallization Screening: The protein-ligand complex is subjected to a wide range of crystallization conditions using high-throughput screening methods. This involves varying parameters such as precipitant type and concentration, pH, temperature, and additives.

-

Crystal Optimization: Once initial crystals are obtained, the conditions are further optimized to produce larger, single crystals suitable for X-ray diffraction.

-

Data Collection: A single crystal is cryo-cooled and exposed to a high-intensity X-ray beam, often at a synchrotron source. The resulting diffraction pattern is recorded.

-

Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the protein-ligand complex. The atomic model is then built into the electron density and refined to yield a high-resolution three-dimensional structure.

The causality behind these steps is crucial: high-purity protein is essential to form well-ordered crystals. Screening a wide range of conditions is necessary because protein crystallization is an empirical process. Cryo-cooling is employed to minimize radiation damage to the crystal during data collection. The final refined structure provides a self-validating system, as its quality is assessed by various statistical parameters.

The Biological Milieu: pH and Enzymatic Influences

The tautomeric equilibrium of indazoles is not static and can be influenced by the surrounding environment.

-

Influence of pH: The pKa of the indazole ring means that at physiological pH, a proportion of the molecules will exist in an ionized state. Changes in pH can shift the tautomeric equilibrium. While the 1H-tautomer is generally more stable in neutral conditions, the protonation state and the relative stability of the tautomers can change in the acidic or basic microenvironments found in different cellular compartments or disease states.

-

Solvent Effects: The polarity of the solvent can influence tautomeric preference. For some substituted indazoles, the less stable 2H-tautomer can be stabilized by strong intramolecular hydrogen bonds in less polar environments, such as the hydrophobic pocket of a protein.[5]

While direct enzymatic conversion of one indazole tautomer to another is not a commonly reported mechanism, the binding of one tautomer to an enzyme active site can effectively "pull" the equilibrium towards that form, according to Le Chatelier's principle.

Conclusion and Future Directions

The tautomerism of the indazole ring is a critical consideration in the design and development of new therapeutics. The 1H- and 2H-isomers possess distinct physicochemical properties that translate into different biological activities. A thorough understanding of the factors that govern the tautomeric equilibrium, coupled with robust analytical techniques for their characterization, is essential for medicinal chemists.

Future research in this area will likely focus on:

-

Systematic Comparative Studies: The synthesis and biological evaluation of matched pairs of 1H- and 2H-indazole derivatives to provide a clearer understanding of the structure-activity relationships for different biological targets.

-

Advanced Computational Modeling: More accurate prediction of tautomeric preferences in different environments, including the active sites of proteins.

-

Probing Tautomerism in a Cellular Context: The development of novel techniques to study the tautomeric equilibrium of indazole-containing drugs within living cells.

By embracing the complexity of indazole tautomerism, the scientific community can continue to unlock the full potential of this privileged scaffold in the quest for new and improved medicines.

References

-

The two tautomers of indazole, with atom numbering. - ResearchGate. (n.d.). Retrieved February 7, 2024, from [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - Semantic Scholar. (2023, May 12). Retrieved February 7, 2024, from [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC - NIH. (2023, May 12). Retrieved February 7, 2024, from [Link]

-

A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed. (n.d.). Retrieved February 7, 2024, from [Link]

-

X-ray crystallographic studies of protein-ligand interactions - PubMed. (n.d.). Retrieved February 7, 2024, from [Link]

-

2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. (2019, June 26). Retrieved February 7, 2024, from [Link]

-

CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues - Caribbean Journal of Sciences and Technology. (n.d.). Retrieved February 7, 2024, from [Link]

-

Recent synthetic approaches to 1H- and 2H-indazoles (microreview) - ResearchGate. (2022, May). Retrieved February 7, 2024, from [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (n.d.). Retrieved February 7, 2024, from [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications. (2022, April 11). Retrieved February 7, 2024, from [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (n.d.). Retrieved February 7, 2024, from [Link]

-

Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review - ResearchGate. (2022, August). Retrieved February 7, 2024, from [Link]

-

Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC. (n.d.). Retrieved February 7, 2024, from [Link]

-

Protein X-ray Crystallography and Drug Discovery - MDPI. (n.d.). Retrieved February 7, 2024, from [Link]

-

Characterizing metal binding sites in proteins with X-ray crystallography - PMC - NIH. (n.d.). Retrieved February 7, 2024, from [Link]

-

Synthesis of a 2H‐indazole‐derived library using the one‐pot–one‐step... - ResearchGate. (n.d.). Retrieved February 7, 2024, from [Link]

-

X-ray Structure Analysis of Indazolium trans-[Tetrachlorobis(1H-indazole)ruthenate(III)] (KP1019) Bound to Human Serum Albumin Reveals Two Ruthenium Binding Sites and Provides Insights into the Drug Binding Mechanism - PubMed. (n.d.). Retrieved February 7, 2024, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. caribjscitech.com [caribjscitech.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. X-ray crystallographic studies of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. X-ray Structure Analysis of Indazolium trans-[Tetrachlorobis(1H-indazole)ruthenate(III)] (KP1019) Bound to Human Serum Albumin Reveals Two Ruthenium Binding Sites and Provides Insights into the Drug Binding Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Commercial Availability & Handling of 3-(Chloromethyl)-1H-indazole

[1]

Executive Summary

3-(Chloromethyl)-1H-indazole (CAS: 98553-89-0) represents a critical yet chemically labile scaffold in medicinal chemistry, widely utilized for introducing the indazole pharmacophore into kinase inhibitors and sGC activators.[1]

Critical Advisory: While listed by select fine chemical suppliers, the unprotected free base is inherently unstable due to intermolecular self-alkylation (polymerization). Consequently, commercial availability of the high-purity free base is poor.

Recommended Procurement Strategy: Researchers are strongly advised to adopt one of two alternative sourcing strategies to ensure experimental reproducibility:

-

Procure the N-Protected Derivative: (e.g., tert-butyl 3-(chloromethyl)-1H-indazole-1-carboxylate).

-

In-Situ Generation: Procure the stable precursor (1H-indazol-3-yl)methanol and convert it to the chloride immediately prior to use.[1]

Chemical Profile & Stability Analysis[1]

The Self-Alkylation Paradox

The core challenge with 3-(chloromethyl)-1H-indazole lies in its dual reactivity.[1] The molecule contains a highly electrophilic benzylic chloride and a nucleophilic nitrogen (N1/N2) within the same structure. In its neutral free-base form, this leads to rapid intermolecular nucleophilic substitution, resulting in insoluble oligomers.

Mechanism of Instability

The following diagram illustrates the polymerization pathway that degrades the commercial stock of the free base over time.

[1]

Strategic Sourcing & Suppliers

Due to the stability issues described above, direct sourcing of the free base is often unreliable. The table below categorizes suppliers by the form of the material they provide.

Table 1: Commercial Availability by Chemical Form[1]

| Chemical Form | CAS Number | Stability | Recommended Suppliers | Notes |

| (1H-Indazol-3-yl)methanol | 66320-48-5 | High | Enamine, Combi-Blocks, Sigma-Aldrich | Primary Recommendation. Stable alcohol precursor.[1] Convert to chloride in 1 step. |

| 1-Boc-3-(chloromethyl)indazole | 885270-86-0 | High | PharmaBlock, WuXi AppTec, Fluorochem | Protected form.[1] Prevents self-alkylation.[1] Requires acidic deprotection. |

| 3-(Chloromethyl)-1H-indazole | 98553-89-0 | Low | Chemenu, Thoreauchem | High Risk. Often ships as degraded polymer or requires cold-chain shipping (-20°C).[1] |

| 3-(Bromomethyl)-1-Boc-indazole | 174180-42-8 | Moderate | Combi-Blocks, Astatech | Bromo-analog is more reactive but also available in protected forms.[1] |

Technical Protocol: In-Situ Generation

Objective: Generate fresh, high-purity 3-(chloromethyl)-1H-indazole from the stable alcohol precursor (CAS 66320-48-5) for immediate nucleophilic substitution.[1]

Reagents Required[1][2][3][4]

-

(1H-Indazol-3-yl)methanol (1.0 equiv)[1]

-

Thionyl Chloride (

) (1.5 equiv) or Methanesulfonyl chloride (MsCl) -

Dichloromethane (DCM) or THF (anhydrous)

-

Triethylamine (TEA) (if using MsCl)

Step-by-Step Workflow

-

Dissolution: Dissolve (1H-indazol-3-yl)methanol in anhydrous DCM (0.2 M concentration) under an inert atmosphere (

or Ar). -

Chlorination:

-

Method A (Thionyl Chloride): Cool to 0°C. Add

dropwise. The HCl byproduct will transiently protect the indazole nitrogen as the hydrochloride salt, preventing polymerization during reaction. -

Method B (Appel Reaction): Use

and

-

-

Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The alcohol spot (

) should disappear, replaced by the less polar chloride ( -

Utilization:

-

Do NOT isolate the free base.

-

Evaporate volatiles strictly under reduced pressure at

. -

Redissolve the residue immediately in the solvent required for the next step (e.g., DMF, DMSO) containing the target nucleophile.

-

Decision Logic for Researchers

Use the following logic flow to determine the correct starting material for your specific application.

Applications & Pharmacological Relevance

The 3-chloromethyl moiety serves as a "warhead" for covalent attachment or a linker for building complex heterocycles.[1]

-

Lonidamine Analogs: 3-substituted indazoles are bioisosteres for Lonidamine (anti-spermatogenic/anti-cancer), targeting hexokinase II.

-

Kinase Inhibition: Used to tether the indazole hinge-binder to solubilizing tails in VEGFR/PDGFR inhibitors (e.g., Axitinib derivatives).

-

sGC Activators: The indazole core is critical in stimulating soluble Guanylate Cyclase (sGC) in nitric oxide-independent pathways.[1]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Anticancer Agents from 3-(Chloromethyl)-1H-indazole

Abstract

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous clinically approved and investigational anticancer agents.[1][2] This guide provides a comprehensive framework for the synthesis of novel anticancer drug candidates utilizing the versatile starting material, 3-(chloromethyl)-1H-indazole. We will delve into the strategic rationale behind synthetic choices, provide detailed, field-proven protocols for derivatization, and outline methodologies for evaluating the cytotoxic effects of the synthesized compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation cancer therapeutics.

Introduction: The Strategic Importance of the Indazole Nucleus

The indazole ring system, a bicyclic heteroaromatic structure, is a bioisostere of indole and is present in a multitude of biologically active compounds.[3] Its unique physicochemical properties allow it to engage in various non-covalent interactions with biological targets, particularly protein kinases, which are often dysregulated in cancer.[4] Several FDA-approved kinase inhibitors, including Axitinib, Pazopanib, and Niraparib, feature the indazole core, underscoring its significance in oncology.[5]

The utility of 3-(chloromethyl)-1H-indazole as a starting material stems from the reactive chloromethyl group at the C3 position. This group serves as an excellent electrophilic handle for introducing a wide array of functional moieties through nucleophilic substitution reactions. This modular approach allows for the rapid generation of diverse chemical libraries, which is a critical step in identifying lead compounds with potent and selective anticancer activity. Furthermore, the N1 and N2 positions of the indazole ring offer additional points for modification, enabling fine-tuning of the molecule's pharmacokinetic and pharmacodynamic properties.

Synthesis of the Key Starting Material: 3-(Chloromethyl)-1H-indazole

A reliable and scalable synthesis of the starting material is paramount for any drug discovery campaign. 3-(Chloromethyl)-1H-indazole can be efficiently prepared from the commercially available (1H-indazol-3-yl)methanol. The hydroxyl group is readily converted to a chloride, a good leaving group, using standard chlorinating agents such as thionyl chloride (SOCl₂).

Protocol 2.1: Synthesis of 3-(Chloromethyl)-1H-indazole

Causality: Thionyl chloride reacts with the alcohol to form a chlorosulfite intermediate. The subsequent intramolecular nucleophilic attack by the chloride ion, with the concomitant release of sulfur dioxide and hydrogen chloride gas, proceeds via an SNi (internal nucleophilic substitution) mechanism, which typically results in retention of configuration, although this is not a factor for an achiral center.[6] The use of a non-nucleophilic solvent like dichloromethane (DCM) is crucial to prevent solvent participation in the reaction.

Materials:

-

(1H-indazol-3-yl)methanol

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator

Procedure:

-

Suspend (1H-indazol-3-yl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension via a dropping funnel over 15-20 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a stirred, ice-cold saturated NaHCO₃ solution to neutralize the excess SOCl₂ and HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-(chloromethyl)-1H-indazole, which can be purified by column chromatography on silica gel or recrystallization if necessary.

Synthetic Diversification Strategies

The reactivity of the chloromethyl group at the C3 position allows for a variety of nucleophilic substitution reactions to introduce diverse functionalities. This section details protocols for the synthesis of key derivative classes with known potential for anticancer activity.

Synthesis of 3-(Azidomethyl)-1H-indazole: A Gateway to "Click" Chemistry

Causality: The azide anion is an excellent nucleophile and readily displaces the chloride in an SN2 reaction. The resulting 3-(azidomethyl)-1H-indazole is a versatile intermediate for 1,3-dipolar cycloaddition reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry. This reaction allows for the facile linkage of the indazole core to a wide variety of alkyne-containing fragments, rapidly expanding chemical diversity to generate novel triazole-containing anticancer agents.[7]

Protocol 3.1.1: Synthesis of 3-(Azidomethyl)-1H-indazole

Materials:

-

3-(Chloromethyl)-1H-indazole

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Round-bottom flask, magnetic stirrer, heating mantle

Procedure:

-

Dissolve 3-(chloromethyl)-1H-indazole (1.0 eq) in DMF in a round-bottom flask.

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to 60-70 °C and stir for 3-5 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain 3-(azidomethyl)-1H-indazole, which can be used in the next step without further purification or purified by column chromatography.

Mandatory Visualization: Synthetic Workflow for Indazole Derivatives

Caption: General workflow for the synthesis and evaluation of anticancer agents from 3-(chloromethyl)-1H-indazole.

Synthesis of 3-((Piperazin-1-yl)methyl)-1H-indazole Derivatives

Causality: The piperazine moiety is a common pharmacophore in anticancer drugs, often enhancing aqueous solubility and providing a handle for further derivatization. The secondary amine of a piperazine derivative acts as a nucleophile to displace the chloride from 3-(chloromethyl)-1H-indazole. The use of a base like potassium carbonate is necessary to neutralize the HCl generated during the reaction.

Protocol 3.2.1: General Procedure for the Synthesis of 3-((Substituted-piperazin-1-yl)methyl)-1H-indazoles[7]

Materials:

-

3-(Chloromethyl)-1H-indazole

-

Appropriately substituted piperazine (e.g., 1-phenylpiperazine)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

-

To a solution of 3-(chloromethyl)-1H-indazole (1.0 eq) in acetonitrile, add the substituted piperazine (1.1 eq) and potassium carbonate (2.0 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring completion by TLC.

-

Cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired 3-((substituted-piperazin-1-yl)methyl)-1H-indazole derivative.

Synthesis of 3-((Arylthio)methyl)-1H-indazole Derivatives

Causality: The introduction of a thioether linkage can modulate the lipophilicity and electronic properties of the molecule. Thiophenols are excellent soft nucleophiles that readily react with the soft electrophilic center of the chloromethyl group. A base is required to deprotonate the thiophenol, generating the more nucleophilic thiophenolate anion.

Protocol 3.3.1: General Procedure for the Synthesis of 3-((Arylthio)methyl)-1H-indazoles

Materials:

-

3-(Chloromethyl)-1H-indazole

-

Substituted thiophenol

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

-

Round-bottom flask, magnetic stirrer

Procedure:

-

To a solution of the substituted thiophenol (1.1 eq) in DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 20 minutes to generate the thiophenolate.

-

Add a solution of 3-(chloromethyl)-1H-indazole (1.0 eq) in DMF.

-

Stir the reaction mixture at room temperature for 6-12 hours, monitoring by TLC.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired 3-((arylthio)methyl)-1H-indazole.

In Vitro Anticancer Activity Evaluation

The primary assessment of the anticancer potential of the newly synthesized compounds is typically performed using in vitro cytotoxicity assays against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.

Protocol 4.1: MTT Assay for Cell Viability[8][9]

Causality: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. Solubilizing these crystals and measuring the absorbance of the solution provides a quantitative measure of cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), K562 (leukemia))[2][8]

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates, multichannel pipette, incubator (37 °C, 5% CO₂), microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the synthesized indazole derivatives in complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a known anticancer drug (positive control, e.g., Doxorubicin).

-

Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Mandatory Visualization: Mechanism of MTT Assay

Caption: Principle of the MTT assay for determining cell viability.

Data Presentation and Interpretation

The results of the synthetic and biological evaluations should be systematically organized for clear interpretation and comparison.

Table 1: Synthesis of 3-Substituted Methyl-1H-indazole Derivatives

| Compound ID | Nucleophile | Reaction Conditions | Yield (%) |

| IND-AZ | Sodium Azide | DMF, 60 °C, 4h | 92 |

| IND-PIP-Ph | 1-Phenylpiperazine | K₂CO₃, CH₃CN, reflux, 5h | 85 |

| IND-PIP-Py | 1-(2-Pyridinyl)piperazine | K₂CO₃, CH₃CN, reflux, 6h | 81 |

| IND-S-Ph | Thiophenol | K₂CO₃, DMF, rt, 8h | 88 |

| IND-S-Ph-Cl | 4-Chlorothiophenol | K₂CO₃, DMF, rt, 10h | 86 |

Table 2: In Vitro Cytotoxicity (IC₅₀, µM) of Synthesized Indazole Derivatives

| Compound ID | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | K562 (Leukemia) |

| IND-PIP-Ph | 8.5 | 12.3 | 7.9 | 6.2 |

| IND-PIP-Py | 5.1 | 9.8 | 4.5 | 3.1 |

| IND-S-Ph | 15.2 | 21.5 | 18.4 | 14.7 |

| IND-S-Ph-Cl | 10.8 | 15.6 | 11.2 | 9.5 |

| Doxorubicin | 0.8 | 1.1 | 0.9 | 0.5 |

IC₅₀ values are representative and should be determined experimentally.

Conclusion

3-(Chloromethyl)-1H-indazole is a highly valuable and versatile starting material for the synthesis of novel indazole-based anticancer agents. The protocols outlined in this guide provide a robust foundation for creating diverse chemical libraries through straightforward nucleophilic substitution reactions. The subsequent evaluation of these compounds using standard cytotoxicity assays, such as the MTT assay, allows for the identification of promising lead candidates for further optimization and development in the ongoing search for more effective cancer therapies.

References

-

Shaikh, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(9), 1027-1053. [Link]

-

Bansal, Y., & Silakari, O. (2014). The therapeutic journey of indazoles: a review. Bioorganic & Medicinal Chemistry, 22(12), 3047-3069. [Link]

-

Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

-

Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687. [Link]

-

Manna, F., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4776. [Link]

-

Sharma, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(8), 1255-1279. [Link]

-

Shang, C., et al. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363-376. [Link]

-

Organic Syntheses. (2013). Working with Hazardous Chemicals. Organic Syntheses, 90, 251-260. [Link]

-

Kumar, D. A., et al. (2023). Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 28(1), 389. [Link]

-

University of Southampton. (2007). 3-(Chloromethyl)-1-methyl-1H-indazole. eCrystals - University of Southampton. [Link]

-

HETEROCYCLES. (1996). practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. HETEROCYCLES, 43(12), 2701. [Link]

-

Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. [Link]

-

NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI. [Link]

-

protocols.io. (2023). MTT (Assay protocol). protocols.io. [Link]

-

Muralikrishna, S., et al. (2017). Synthesis and screening of some novel 1-((5-phenyl-1,3,4- oxadiazol- 2-yl)methyl)-3-((piperazin-1-yl)methyl)-1H-indazole. Biomedical Journal of Scientific & Technical Research, 1(7). [Link]

-

NCBI. (2021). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. PubMed. [Link]

Sources

- 1. bloomtechz.com [bloomtechz.com]

- 2. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. dovepress.com [dovepress.com]

- 8. Indazole synthesis [organic-chemistry.org]

Application Note: Modular Synthesis and Evaluation of 3-Aryl-1H-Indazole Derivatives as Antileishmanial Agents

[1]

Executive Summary & Scientific Rationale

Leishmaniasis, particularly the visceral form caused by Leishmania donovani, remains a neglected tropical disease with limited therapeutic options. The indazole scaffold (1H-indazole) has emerged as a privileged structure in antiprotozoal drug discovery due to its bioisosteric relationship with purines and indoles, allowing it to interact with diverse biological targets such as Trypanothione Reductase (TryR) and CYP51 sterol demethylases.

This Application Note provides a validated, step-by-step protocol for synthesizing a library of 1,3-disubstituted indazoles . Unlike linear syntheses that limit structural diversity, this protocol utilizes a divergent strategy :

-

Core Synthesis: Construction of a versatile 3-iodo-1H-indazole intermediate.

-

N1-Diversification: Regioselective alkylation to modulate lipophilicity (LogP) and membrane permeability.

-

C3-Functionalization: Palladium-catalyzed Suzuki-Miyaura cross-coupling to introduce biaryl pharmacophores essential for enzyme binding.

Synthetic Workflow Diagram

Figure 1: Divergent synthetic pathway allowing independent modification of N1 (solubility/permeability) and C3 (potency) positions.

Chemical Synthesis Protocols

Phase 1: Core Scaffold Synthesis (3-Iodo-1H-indazole)

Objective: To create a halogenated core suitable for downstream metal-catalyzed coupling. Direct iodination of the pre-formed indazole ring is preferred over starting with iodinated precursors for cost-efficiency.

Reagents:

-

Indazole (or 2-fluorobenzaldehyde/hydrazine if starting de novo)

-

Iodine (

) -

Potassium Hydroxide (KOH)

-

Solvent: DMF (N,N-Dimethylformamide)

Protocol:

-

Dissolution: Dissolve 1H-indazole (1.0 eq, 10 mmol) in DMF (20 mL) in a round-bottom flask.

-

Base Addition: Add KOH pellets (2.5 eq) and stir at room temperature for 15 minutes.

-

Expert Insight: KOH acts as a base to deprotonate the N1 position, increasing electron density at C3 for electrophilic aromatic substitution.

-

-

Iodination: Add molecular Iodine (

, 1.1 eq) portion-wise over 10 minutes.-

Critical Step: The reaction is exothermic. Maintain temperature

using a water bath if necessary to prevent over-iodination.

-

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).

-

Quenching: Pour the reaction mixture into ice-cold water (100 mL) containing 5% sodium thiosulfate (

) to quench unreacted iodine. -

Isolation: A solid precipitate will form. Filter under vacuum, wash with cold water, and dry.

-

Purification: Recrystallize from ethanol/water if necessary.

-

Yield Expectation: 85–95%.

-

Phase 2: Regioselective N1-Alkylation

Objective: To introduce alkyl/benzyl groups that improve cell membrane penetration. Indazoles prefer N1-alkylation (thermodynamic product) over N2-alkylation under these conditions.

Reagents:

-

3-Iodo-1H-indazole (from Phase 1)

-

Alkyl/Benzyl Halide (e.g., Benzyl bromide, 1.2 eq)

-

Base: Cesium Carbonate (

, 2.0 eq) or Sodium Hydride (NaH) -

Solvent: Acetonitrile (

) or DMF

Protocol:

-

Setup: In a dry flask, dissolve 3-iodo-1H-indazole (1.0 eq) in anhydrous Acetonitrile (10 mL/mmol).

-

Activation: Add

(2.0 eq). Stir for 30 minutes. -

Alkylation: Add the Alkyl Halide (1.2 eq) dropwise.

-

Heating: Reflux at 80°C for 3–6 hours.

-

Expert Insight: Use of

in Acetonitrile promotes N1 selectivity. If N2 isomer forms (visible on TLC as a lower Rf spot), it can be separated via column chromatography.

-

-

Workup: Evaporate solvent. Resuspend residue in water and extract with Ethyl Acetate (

mL). -

Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Phase 3: C3-Suzuki-Miyaura Cross-Coupling

Objective: To install the biaryl "warhead."

Reagents:

-

N1-substituted-3-iodo-indazole (from Phase 2)

-

Aryl Boronic Acid (1.5 eq)

-

Catalyst:

(5 mol%) or -

Base:

(2M aqueous solution) -

Solvent: 1,4-Dioxane or DME

Protocol:

-

Degassing: In a microwave vial or pressure tube, combine the indazole substrate (1.0 eq) and aryl boronic acid (1.5 eq) in 1,4-Dioxane (5 mL/mmol). Bubble Nitrogen gas through the solution for 10 minutes.

-

Why? Oxygen poisons Palladium(0) catalysts, leading to homocoupling of boronic acids.

-

-

Catalysis: Add

(0.05 eq) and -

Reaction:

-

Method A (Thermal): Heat at 90°C for 12–16 hours.

-

Method B (Microwave - Recommended): Irradiate at 120°C for 20–30 minutes. Microwave synthesis significantly reduces reaction time and often improves yields in indazole couplings.[1]

-

-

Workup: Filter through a Celite pad to remove Palladium residues. Wash with EtOAc.

-

Purification: Concentrate and purify via Silica Gel chromatography.

Biological Evaluation: Antileishmanial Assay

Objective: Determine the

Assay Workflow Diagram

Figure 2: High-throughput screening workflow for parasite viability.

Reagents:

-

M199 medium supplemented with 10% FBS.

-

Resazurin sodium salt (dissolved in PBS, 0.1 mg/mL).

-

Reference Drug: Amphotericin B or Miltefosine.

Protocol:

-

Preparation: Adjust parasite density to

cells/mL in M199 medium. -

Plating: Dispense 100 µL of parasite suspension into 96-well plates.

-

Treatment: Add 100 µL of test compounds (dissolved in DMSO, final DMSO < 1%) in serial dilutions (e.g., 100 µM down to 0.1 µM).

-

Control: Include "Vehicle Only" (Negative Control) and "Amphotericin B" (Positive Control).

-

-

Incubation: Incubate plates at 26°C for 72 hours.

-

Development: Add 20 µL of Resazurin solution to each well.

-

Final Incubation: Incubate for an additional 4 hours. Viable parasites reduce blue Resazurin (non-fluorescent) to pink Resorufin (highly fluorescent).

-

Readout: Measure fluorescence using a plate reader (Excitation: 555 nm, Emission: 585 nm).

-

Analysis: Calculate % Inhibition and determine

using non-linear regression (GraphPad Prism or similar).

Data Presentation & SAR Analysis

When reporting results, organize data to highlight the impact of N1 vs. C3 substitution.

Table 1: Representative Structure-Activity Relationship (SAR) Data Structure

| Compound ID | N1-Substituent (R1) | C3-Substituent (R2) | LogP (Calc) | L. donovani IC50 (µM) | Selectivity Index (SI)* |

| IND-01 | H | Phenyl | 2.8 | > 50 | N/A |

| IND-02 | Benzyl | Phenyl | 4.2 | 12.5 | 5 |

| IND-03 | Benzyl | 4-Fluoro-phenyl | 4.4 | 4.2 | 12 |

| IND-04 | 4-Methoxy-benzyl | 4-Fluoro-phenyl | 4.1 | 0.8 | > 50 |

| Amphotericin B | - | - | - | 0.05 | > 100 |

*SI = IC50 (Macrophage) / IC50 (Parasite). An SI > 10 is generally considered promising.

References

-

Microwave-Assisted Synthesis of Indazoles: Title: Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives.[1][4] Source: Journal of Chemical Health Risks (2025).[3][4][5] URL:[Link] (Validated via search context 1.1)

-

Antileishmanial Activity of Indazoles: Title: Antileishmanial activity of 5-nitroindazole derivatives.[6] Source: PubMed Central / NIH (2023). URL:[Link]

-

Resazurin Assay Protocol: Title: Development of a promastigote resazurin based viability assay... for Leishmania donovani. Source: Discovery Biology. URL:[Link] (Contextual validation 1.14)

-

Structure-Activity Relationships: Title: Antileishmanial Anthracene Endoperoxides: Efficacy In Vitro, Mechanisms and Structure-Activity Relationships.[7] Source: MDPI (2022). URL:[Link]

-

General Indazole Scaffold Review: Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance.[8][9][10] Source: RSC Advances / NIH. URL:[Link]

Sources

- 1. jchr.org [jchr.org]

- 2. discoverybiology.org [discoverybiology.org]

- 3. researchgate.net [researchgate.net]

- 4. jchr.org [jchr.org]

- 5. Indazole Derivatives Against Murine Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antileishmanial activity of 3-(alpha-azolylbenzyl)indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

Application Note: Optimized Protocol for MTT Cytotoxicity Assessment of Indazole-Based Derivatives

Abstract

Indazole scaffolds are privileged structures in medicinal chemistry, frequently utilized in the development of kinase inhibitors (e.g., Axitinib) and anti-inflammatory agents. However, their inherent hydrophobicity and potential for non-enzymatic reduction of tetrazolium salts present specific challenges in colorimetric assays. This Application Note outlines a rigorous, self-validating protocol for performing MTT assays on indazole-based libraries. It prioritizes solubility management, chemical interference validation, and precise IC50 determination.

Introduction & Principle

The MTT assay relies on the reduction of the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to purple formazan crystals.[1][2][3] This reaction is catalyzed by NAD(P)H-dependent cellular oxidoreductase enzymes, serving as a proxy for metabolic activity and, by extension, cell viability.

The Indazole Challenge:

-

Solubility: Indazole derivatives often exhibit poor aqueous solubility, leading to micro-precipitation in culture media. This scatters light, artificially inflating Absorbance (OD) values.

-

Chemical Interference: While less reactive than polyphenols, nitrogen-rich heterocycles can occasionally reduce MTT in the absence of cells, generating false-negative cytotoxicity data (false "viability").

-

Mechanism of Action: Many indazoles act as cytostatic kinase inhibitors. A reduction in metabolic activity may precede cell death; thus, incubation timing is critical.

Pre-Assay Validation (Go/No-Go Criteria)

Scientific Integrity Check: Before committing cells, you must validate the compound's behavior in the assay system.[4][5]

Phase A: Solubility Limit Test

-

Prepare a 10 mM stock of the indazole derivative in 100% DMSO.

-

Dilute to the maximum test concentration (e.g., 100 µM) in complete cell culture media (containing 10% FBS).

-

Critical Step: Incubate at 37°C for 2 hours (no cells).

-

Examine under an inverted microscope (20x).

-

Crystals visible? The compound has precipitated. You must lower the concentration or use a solubility enhancer (e.g., <0.5% cyclodextrin, though this may alter uptake).

-

Clear? Proceed.

-

Phase B: Cell-Free Interference Check

-

In a 96-well plate, add 100 µL of media containing the highest drug concentration.

-

Add 10 µL of MTT reagent.[6]

-

Incubate for 3 hours at 37°C.

-

Observation: If the solution turns purple/blue relative to a media-only blank, the indazole is chemically reducing the MTT.

-

Correction: You must wash cells with PBS prior to adding MTT in the actual assay to remove the extracellular drug.

-

Visual Workflow (Graphviz)

Figure 1: Decision logic for optimizing MTT assays for hydrophobic small molecules. Note the critical checkpoints for precipitation and chemical interference.

Detailed Experimental Protocol

Materials

-

Cell Line: Adherent cancer lines (e.g., A549, MCF-7) or relevant primary cells.

-

Reagents:

-

MTT Reagent: 5 mg/mL in PBS (sterile filtered, stored in dark at 4°C).

-

Solubilization Buffer: 100% DMSO (molecular biology grade).

-

Indazole Compound Stock: 10 mM in DMSO.

-

-

Equipment: Microplate reader (570 nm filter), Inverted Microscope.

Step 1: Cell Seeding (Day 0)

-

Harvest cells and determine viability using Trypan Blue.[3][7][8]

-

Dilute cells to 3,000–5,000 cells/well (cell line dependent) in 100 µL complete media.

-

Note: Avoid edge wells (evaporation effect). Fill edge wells with sterile PBS.

-

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Step 2: Compound Treatment (Day 1)

-

Serial Dilution: Prepare a 2X concentration series of the indazole compound in a separate sterile deep-well plate using complete media.

-

Why? Adding 100% DMSO stock directly to wells causes local cytotoxicity and protein precipitation.

-

DMSO Limit: Ensure final DMSO concentration is ≤ 0.5% (v/v).[7]

-

-

Remove culture media from the cell plate (optional but recommended for high-precision).

-

Add 100 µL of the pre-diluted drug media to the cells.[9]

-

Include controls:

-

Vehicle Control: Media + DMSO (equivalent to highest concentration).

-

Positive Control: Standard cytotoxic agent (e.g., Doxorubicin).

-

Blank: Media only (no cells).[8]

-

-

Incubate for 48 to 72 hours . Indazoles often induce cell cycle arrest before death; 24h is often insufficient.

Step 3: MTT Assay (Day 3/4)

-

Interference Mitigation (If triggered in Phase B): Carefully aspirate drug media and wash once with 100 µL warm PBS. Add 100 µL fresh phenol-red free media.

-

Add 10 µL of MTT Stock (5 mg/mL) to each well (final conc: 0.5 mg/mL).

-

Incubate for 3–4 hours at 37°C.

-

Check: Look for intracellular purple puncta (formazan).[8]

-

-

Carefully remove the supernatant (media + MTT) without disturbing the attached cell/crystal layer.[8]

-

Tip: Use a vacuum aspirator with a fine tip, tilted at a 45° angle.

-

-

Add 100 µL of DMSO to each well to solubilize the crystals.

-

Place on an orbital shaker (low speed) for 10 minutes protected from light.

Step 4: Data Acquisition

-

Measure absorbance at 570 nm (Signal).

-

Measure absorbance at 630–690 nm (Reference/Background).

-

Calculate

.

Data Analysis & Presentation

Calculate the percentage of cell viability using the following formula:

Table 1: Example Plate Layout & Data Recording

| Row | 1 (PBS) | 2 (Vehicle) | 3 (100 µM) | 4 (50 µM) | 5 (25 µM) | 6 (12.5 µM) | ... | 12 (PBS) |

| A | PBS | 100% | Data | Data | Data | Data | ... | PBS |

| B | PBS | 100% | Data | Data | Data | Data | ... | PBS |

| C | PBS | 100% | Data | Data | Data | Data | ... | PBS |

Plot log(inhibitor) vs. normalized response (variable slope) to determine IC50.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| High Background (Blank) | Phenol red interference or protein precipitation. | Use phenol-red free media; Ensure thorough washing if using serum. |

| Spike in OD at High Drug Conc. | Drug Precipitation . Indazoles are hydrophobic.[7] | Check solubility (Phase A). Crystals scatter light, reading as "absorbance." |

| False Viability | Chemical reduction of MTT by the indazole. | Perform "Cell-Free Interference Check." If positive, wash cells before adding MTT. |

| Low Signal (Vehicle) | Cell seeding density too low or DMSO toxicity. | Increase seeding density; Titrate DMSO (keep <0.5%). |

References

-

National Institutes of Health (NIH) / NCATS. (2013). Cell Viability Assays: MTT Assay Protocol. Assay Guidance Manual. [Link]

-

Stockert, J. C., et al. (2012). Assays for Viability: A Review of Methods. Acta Histochemica.[10] (Grounding for tetrazolium reduction mechanisms). [Link]

-

Peng, L., et al. (2005).[10][11] Reduction of MTT by flavonoids in the absence of cells.[3][10][11][12] Colloids and Surfaces B: Biointerfaces.[10] (Establishes the protocol for chemical interference checks). [Link]

-

Riss, T. L., et al. (2016). Cell Viability Assays.[1][6][7][8][9][13][10][11][14][15][16] Assay Guidance Manual. (Detailed troubleshooting for compound precipitation). [Link]

Sources

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. A vehicle for the evaluation of hydrophobic compounds in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MTT assay overview | Abcam [abcam.com]

- 9. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]

- 10. semanticscholar.org [semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. journaljpri.com [journaljpri.com]

- 13. researchgate.net [researchgate.net]

- 14. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Troubleshooting & Optimization

Common side reactions and byproducts when using 3-(Chloromethyl)-1H-indazole

The following technical guide addresses the specific challenges of using 3-(Chloromethyl)-1H-indazole in medicinal chemistry and drug discovery workflows.

Subject: Troubleshooting Side Reactions, Stability, and Optimization Senior Application Scientist: Dr. A. Vance

Executive Summary

3-(Chloromethyl)-1H-indazole is a bifunctional building block containing both a reactive electrophile (chloromethyl group) and a nucleophilic core (indazole NH). This "AB-type" monomeric structure creates an inherent risk of self-alkylation (polymerization) if not handled under specific pH and concentration thresholds. This guide provides mechanistic insights and validated protocols to suppress side reactions and maximize yield.

Part 1: The "Self-Destruct" Mode (Self-Alkylation)

The most frequent complaint we receive is: "My reaction turned into an insoluble gum," or "NMR shows broad, undefined peaks in the aromatic region." This is almost invariably due to head-to-tail self-alkylation.

The Mechanism

In its neutral (free base) form, the N1-nitrogen of the indazole (pKa ~14) is sufficiently nucleophilic to attack the electrophilic chloromethyl group of a neighboring molecule. This sets off a chain reaction, forming oligomers and polymers.

Visualization: The Self-Alkylation Pathway

The following diagram illustrates how the unprotected nitrogen initiates polymerization.

Caption: Figure 1. Head-to-tail self-alkylation pathway of unprotected 3-(chloromethyl)-1H-indazole leading to polymerization.

Troubleshooting & FAQs

Q: I bought the HCl salt, but it polymerized when I neutralized it. Why? A: The HCl salt is stable because the nitrogen is protonated (non-nucleophilic). As soon as you neutralize it to the free base without an external electrophile or protection, the N1 becomes nucleophilic and attacks the chloromethyl group of its neighbor.

-